Rotenone (Barbasco)

Descripción general

Descripción

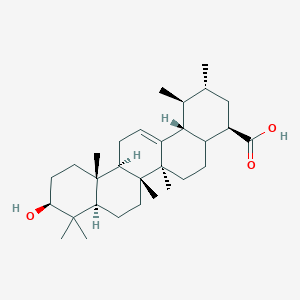

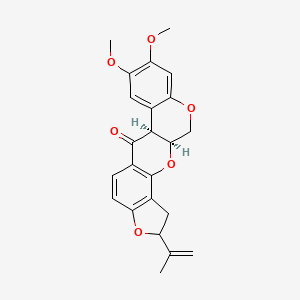

Rotenone (Barbasco) is a useful research compound. Its molecular formula is C23H22O6 and its molecular weight is 394.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality Rotenone (Barbasco) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Rotenone (Barbasco) including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Rotenone has been used extensively as an insecticide due to its toxicity, derived from derris, cube, timbo, and barbasco plants. These plants contain rotenone and structurally related compounds called rotenoids, which are effective against insects (R. C. Roahk, 1941).

The detoxification rate of rotenone in water is an important aspect of its environmental impact. It has been found that rotenone-containing piscicides detoxify in water within five to ten days. This rate is influenced by water aeration and temperature (D. Rowe-Rowe, 1979).

In Northwest Guyana, fish poison plants containing rotenone are used by indigenous tribes for fishing, magic rituals, and traditional medicine. Notably, Lonchocarpus spp. and Tephrosia sinapou, which contain rotenone, are used in the treatment of cancer and AIDS (T. Andel, 2000).

The effect of rotenone on non-target aquatic fauna, such as amphibians and macroinvertebrates, poses challenges for conservation. Laboratory studies have shown that different concentrations of rotenone have varying impacts on invertebrate groups, with some being highly sensitive even to low concentrations (T. Dalu et al., 2015).

Rotenone's biocidal properties have been explored as a regulator of mosquito larvae. Studies have shown its effectiveness against Anopheles benarrochi larvae, suggesting its potential as a larvicide. However, its efficacy is influenced by water quality and dosage (Carlos Mariños et al., 2013).

The anodic oxidation and electro-Fenton treatment of rotenone, a method for its degradation and detoxification in environmental settings, have been studied. This research is vital for understanding how to mitigate rotenone's environmental impacts (A. Dhaouadi et al., 2009).

In a study assessing the toxicity of rotenone to fish, it was observed that low doses of rotenone induced developmental, biochemical, behavioral, and histological changes in Danio rerio and Poecilia reticulata. This highlights the need for caution in rotenone use due to its potential effects on non-target species (K. Melo et al., 2015).

Rotenone's efficiency in sampling reef and shore fishes for marine research is discussed, despite concerns about its environmental impact. The paper argues for the continued use of rotenone in research, addressing common misconceptions about its effects (D. R. Robertson & W. SMITH-VANIZ, 2008).

Research on rotenone's impact on neuroblastoma cells has provided insights into its mechanism of action and potential links to neurodegenerative diseases. It was found that rotenone activates GSK3beta and induces endoplasmic reticulum stress, contributing to cytotoxicity in SK-N-MC neuroblastoma cells (Yuan-yuan Chen et al., 2008).

The neuroprotective effects of PDGF-BB against rotenone-induced toxicity in astrocytic-like cells were demonstrated, suggesting potential therapeutic strategies for oxidative damage in astrocytes (R. Cabezas et al., 2015).

Propiedades

IUPAC Name |

(1S,13S)-16,17-dimethoxy-6-prop-1-en-2-yl-2,7,20-trioxapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-3(11),4(8),9,14,16,18-hexaen-12-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22O6/c1-11(2)16-8-14-15(28-16)6-5-12-22(24)21-13-7-18(25-3)19(26-4)9-17(13)27-10-20(21)29-23(12)14/h5-7,9,16,20-21H,1,8,10H2,2-4H3/t16?,20-,21+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUVIOZPCNVVQFO-XHEPWMPHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CC2=C(O1)C=CC3=C2OC4COC5=CC(=C(C=C5C4C3=O)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)C1CC2=C(O1)C=CC3=C2O[C@@H]4COC5=CC(=C(C=C5[C@@H]4C3=O)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(3-Hydroxypyridin-1-ium-2-yl)phenyl]azanium;dichloride](/img/structure/B7881605.png)

![1-Methyl-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B7881623.png)

![2-[5-[1-(Benzylazaniumyl)cyclohexyl]tetrazol-1-yl]acetate](/img/structure/B7881650.png)